
3'-O-tert-Butyldimethylsilyl-5'-O-DMT-2'-deoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-O-tert-Butyldimethylsilyl-5’-O-DMT-2’-deoxyadenosine is a purine nucleoside analog. This compound is characterized by the presence of a tert-butyldimethylsilyl group at the 3’ position and a dimethoxytrityl (DMT) group at the 5’ position of the 2’-deoxyadenosine molecule. It is primarily used in the synthesis of DNA and RNA, and has broad antitumor activity targeting indolent lymphoid malignancies .
Métodos De Preparación
The synthesis of 3’-O-tert-Butyldimethylsilyl-5’-O-DMT-2’-deoxyadenosine involves multiple steps. The process typically begins with the protection of the hydroxyl groups on the 2’-deoxyadenosine molecule. The tert-butyldimethylsilyl group is introduced at the 3’ position using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The 5’ hydroxyl group is then protected with the dimethoxytrityl (DMT) group using dimethoxytrityl chloride under basic conditions .
Análisis De Reacciones Químicas
3’-O-tert-Butyldimethylsilyl-5’-O-DMT-2’-deoxyadenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include bases like imidazole and pyridine, and solvents such as dichloromethane and tetrahydrofuran. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3’-O-tert-Butyldimethylsilyl-5’-O-DMT-2’-deoxyadenosine has several scientific research applications:
Chemistry: It is used in the synthesis of oligonucleotides and nucleic acid analogs.
Biology: The compound is used in studies involving DNA and RNA synthesis, as well as in the development of nucleic acid-based therapeutics.
Medicine: It has broad antitumor activity and is used in the treatment of indolent lymphoid malignancies.
Industry: It is used in the production of nucleoside analogs for various research and development purposes.
Mecanismo De Acción
The mechanism of action of 3’-O-tert-Butyldimethylsilyl-5’-O-DMT-2’-deoxyadenosine involves its incorporation into DNA and RNA, where it acts as a chain terminator. This inhibits DNA synthesis and induces apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparación Con Compuestos Similares
Similar compounds to 3’-O-tert-Butyldimethylsilyl-5’-O-DMT-2’-deoxyadenosine include:
3’-O-tert-Butyldimethylsilyl-5’-O-DMT-N2-isobutyrylguanosine: This compound also has a tert-butyldimethylsilyl group at the 3’ position and a DMT group at the 5’ position, but it is a guanosine analog.
The uniqueness of 3’-O-tert-Butyldimethylsilyl-5’-O-DMT-2’-deoxyadenosine lies in its specific modifications, which make it particularly useful in the synthesis of DNA and RNA, as well as its broad antitumor activity.
Propiedades
Fórmula molecular |
C37H45N5O5Si |
|---|---|
Peso molecular |
667.9 g/mol |
Nombre IUPAC |
9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-2-yl]purin-6-amine |
InChI |
InChI=1S/C37H45N5O5Si/c1-36(2,3)48(6,7)47-30-21-32(42-24-41-33-34(38)39-23-40-35(33)42)46-31(30)22-45-37(25-11-9-8-10-12-25,26-13-17-28(43-4)18-14-26)27-15-19-29(44-5)20-16-27/h8-20,23-24,30-32H,21-22H2,1-7H3,(H2,38,39,40)/t30?,31-,32-/m1/s1 |
Clave InChI |
BLILIIKIHHYPLG-YPHBKRNWSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OC1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


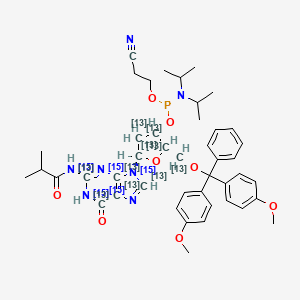
![Disodium;[2-chloro-5-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate](/img/structure/B15139470.png)
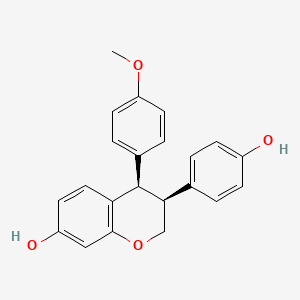
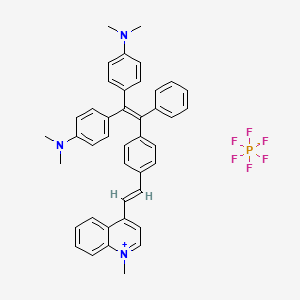
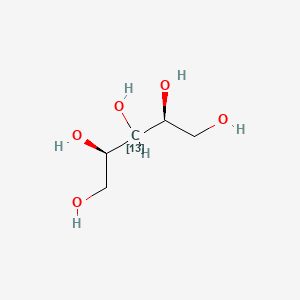
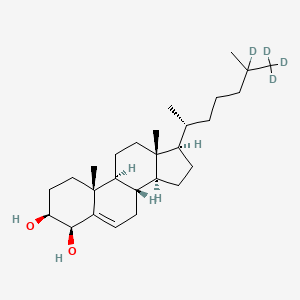
![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate](/img/structure/B15139504.png)
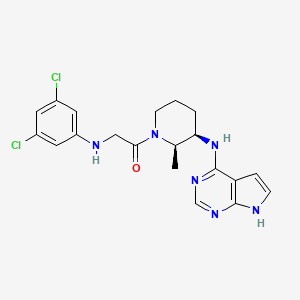
![1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B15139516.png)

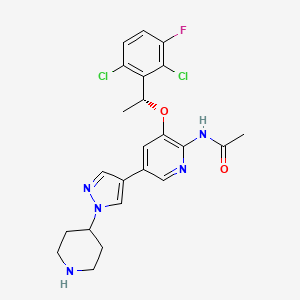
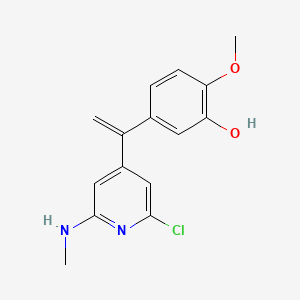
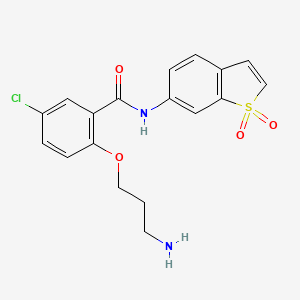
![(2R,4R,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15139569.png)
